molecular formula C10H13NO3 B13499342 3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid

3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid

Cat. No.: B13499342
M. Wt: 195.21 g/mol
InChI Key: SDPDWKADFHKTRN-UHFFFAOYSA-N
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Description

3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid is an organic compound that features a cyclobutyl ring, an acetamidomethyl group, and a propiolic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid can be achieved through multi-step organic synthesis. One common method involves the initial formation of the cyclobutyl ring, followed by the introduction of the acetamidomethyl group and the propiolic acid moiety. The reaction conditions typically involve the use of specific catalysts and reagents to facilitate each step of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the propiolic acid moiety to other functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propiolic acid: A simpler compound with similar reactivity due to the presence of the propiolic acid moiety.

    Cyclobutyl derivatives: Compounds with a cyclobutyl ring that exhibit similar structural properties.

    Acetamidomethyl derivatives: Compounds containing the acetamidomethyl group, which may have comparable biological activities.

Uniqueness

3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of the cyclobutyl ring, acetamidomethyl group, and propiolic acid moiety allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in research and industry.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-[1-(acetamidomethyl)cyclobutyl]prop-2-ynoic acid

InChI

InChI=1S/C10H13NO3/c1-8(12)11-7-10(4-2-5-10)6-3-9(13)14/h2,4-5,7H2,1H3,(H,11,12)(H,13,14)

InChI Key

SDPDWKADFHKTRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1(CCC1)C#CC(=O)O

Origin of Product

United States

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